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Compound of Interest

Compound Name: 5-MethylSalicylamide

Cat. No.: B1589359 Get Quote

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-
Methylsalicylamide (2-hydroxy-5-methylbenzamide), a valuable compound in pharmaceutical

and chemical research. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the practical

application and interpretation of these techniques for unambiguous structural elucidation and

quality control.

Introduction to 5-Methylsalicylamide and
Spectroscopic Analysis
5-Methylsalicylamide is an aromatic amide derivative of salicylic acid. Its structure, featuring a

hydroxyl group, an amide group, and a methyl group on the benzene ring, gives rise to a

unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its

identity, assessing its purity, and studying its interactions in various chemical and biological

systems. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the

foundational principles and the specific interpretations relevant to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C,

we can map the molecular framework and deduce the connectivity of atoms.
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¹H NMR Spectroscopy of 5-Methylsalicylamide
Proton NMR (¹H NMR) provides information about the number of different types of protons,

their chemical environments, and their proximity to other protons. The spectrum of 5-
Methylsalicylamide is predicted to show distinct signals for the aromatic protons, the amide

protons, the hydroxyl proton, and the methyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale for
Assignment

-OH ~12.5 Broad Singlet 1H

The phenolic

proton is highly

deshielded due

to intramolecular

hydrogen

bonding with the

adjacent

carbonyl oxygen

and its acidic

nature. Its

broadness is a

result of

chemical

exchange.

-CONH₂ ~8.2 and ~7.8
Two Broad

Singlets
2H

The two amide

protons are

diastereotopic

due to restricted

rotation around

the C-N bond,

making them

chemically non-

equivalent. They

are deshielded

by the

electronegativity

of the nitrogen

and the

anisotropy of the

C=O bond.

H-6 ~7.7 Doublet 1H This proton is

ortho to the

electron-
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withdrawing

amide group,

leading to

significant

deshielding. It

appears as a

doublet due to

coupling with H-

4.

H-4 ~7.2
Doublet of

Doublets
1H

This proton is

coupled to both

H-3 and H-6,

resulting in a

doublet of

doublets.

H-3 ~6.8 Doublet 1H

This proton is

ortho to the

electron-donating

hydroxyl group,

causing it to be

more shielded

compared to the

other aromatic

protons. It is

coupled to H-4.

-CH₃ ~2.2 Singlet 3H

The methyl

protons are in a

typical region for

an aryl methyl

group and

appear as a

singlet as there

are no adjacent

protons to couple

with.
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Note: Predicted chemical shifts can vary depending on the prediction software and the solvent

used. These values are based on established principles and data from similar compounds.[1][2]

[3]

Diagram of ¹H NMR Assignments for 5-Methylsalicylamide

Caption: Predicted ¹H NMR assignments for 5-Methylsalicylamide.

Experimental Protocol for ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylsalicylamide in 0.6-0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it

effectively dissolves the compound and allows for the observation of exchangeable protons

(-OH and -NH₂).

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer

on the deuterium signal of the solvent and shim the magnetic field to achieve optimal

resolution.

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Apply Fourier transform to the free induction decay (FID). Phase and

baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent

peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate the signals to determine the relative number of

protons.

¹³C NMR Spectroscopy of 5-Methylsalicylamide
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each

unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Signal Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C=O ~170

The carbonyl carbon of the

amide is highly deshielded and

appears significantly

downfield.

C-2 (C-OH) ~158

This aromatic carbon is

attached to the electronegative

hydroxyl group, causing a

strong deshielding effect.

C-5 (C-CH₃) ~135
The carbon bearing the methyl

group.

C-1 (C-CONH₂) ~120

The carbon attached to the

amide group. Its chemical shift

is influenced by both the

hydroxyl and amide

functionalities.

C-4 ~130 Aromatic CH carbon.

C-6 ~128 Aromatic CH carbon.

C-3 ~118

This aromatic carbon is ortho

to the electron-donating

hydroxyl group and is therefore

more shielded.

-CH₃ ~20

The methyl carbon is the most

shielded carbon and appears

furthest upfield.

Note: These are predicted values and serve as a guide for spectral interpretation.[4][5][6]

Diagram of ¹³C NMR Assignments for 5-Methylsalicylamide

Caption: Predicted ¹³C NMR assignments for 5-Methylsalicylamide.
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Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is

typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of

the ¹³C isotope.

Instrument Setup: Use a spectrometer with a broadband probe. Tune and match the probe

for the ¹³C frequency.

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are

necessary to obtain a good spectrum.

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transform, phasing,

and baseline correction. The chemical shift axis is calibrated using the DMSO-d₆ solvent

peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an

excellent technique for identifying the functional groups present.

Characteristic IR Absorption Bands for 5-Methylsalicylamide
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3400 - 3200 O-H stretch Broad, Strong
Phenolic -OH

(hydrogen-bonded)

~3350 and ~3180 N-H stretch Medium-Strong
Primary Amide (-

CONH₂)

3100 - 3000 C-H stretch Medium Aromatic C-H

2960 - 2850 C-H stretch Medium Methyl C-H

~1660 C=O stretch (Amide I) Strong, Sharp Amide Carbonyl

~1620 N-H bend (Amide II) Medium
Primary Amide (-

CONH₂)

1600 - 1450 C=C stretch Medium-Strong Aromatic Ring

~1250 C-O stretch Strong Phenolic C-O

Interpretation: The IR spectrum is expected to be dominated by a strong, sharp carbonyl (C=O)

peak of the amide group around 1660 cm⁻¹. A very broad absorption in the high-frequency

region (3400-3200 cm⁻¹) is characteristic of the hydrogen-bonded phenolic -OH group. The two

N-H stretching vibrations of the primary amide will appear as two distinct bands in the same

region. The presence of both aromatic and aliphatic C-H stretches will also be evident.[7][8][9]

[10][11]

Workflow for FTIR Sample Preparation and Analysis (KBr Pellet Method)

Sample Preparation FTIR Analysis

Grind Sample Mix with KBr Load into Die Press Pellet Acquire Background Mount Pellet Acquire Spectrum Process Data

Click to download full resolution via product page
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Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Material Preparation: Use spectroscopy-grade potassium bromide (KBr), which has been

thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.[12]

[13]

Sample Grinding: Grind 1-2 mg of 5-Methylsalicylamide into a very fine powder using an

agate mortar and pestle.

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but

thoroughly mix with the sample powder.[14][15]

Pellet Formation: Transfer the mixture to a pellet die and press it using a hydraulic press at

about 8-10 tons of pressure for a few minutes. A transparent or translucent pellet should be

formed.[16]

Analysis: Place the pellet in the sample holder of the FTIR spectrometer. First, run a

background scan with an empty sample compartment. Then, run the sample scan to obtain

the infrared spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. This data is used to determine the molecular weight and to gain structural

information from the fragmentation pattern.

Predicted Mass Spectrum Fragmentation for 5-Methylsalicylamide

The molecular ion peak (M⁺) for 5-Methylsalicylamide (C₈H₉NO₂) is expected at m/z = 151.

Electron ionization (EI) is a high-energy technique that will likely cause significant

fragmentation.

Key Predicted Fragment Ions (EI-MS)
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m/z Proposed Fragment Plausible Origin

151 [C₈H₉NO₂]⁺ Molecular Ion (M⁺)

134 [M - NH₃]⁺
Loss of ammonia from the

molecular ion.

133 [M - H₂O]⁺

Loss of water, potentially

involving the hydroxyl and an

amide proton.

106 [M - CONH₂ - H]⁺

Loss of the amide group

followed by the loss of a

hydrogen atom.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment for toluene

derivatives.

77 [C₆H₅]⁺
Phenyl cation, resulting from

further fragmentation.

Note: The relative intensities of these peaks will depend on the stability of the fragment ions.

[17][18][19][20][21]

Diagram of a Plausible Fragmentation Pathway for 5-Methylsalicylamide

[M]⁺˙
m/z = 151

[M - NH₃]⁺˙
m/z = 134

- NH₃

[C₇H₆O]⁺˙
m/z = 106

- CONH₂

[C₇H₇]⁺
m/z = 91

- CH₃, + H rearrangement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://m.youtube.com/watch?v=B7F8Jg80Kck
https://m.youtube.com/watch?v=3OAjofcD2rE
https://www.youtube.com/watch?v=yIPCYx1V1x0
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.benchchem.com/product/b1589359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A simplified, plausible fragmentation pathway for 5-Methylsalicylamide under EI-MS

conditions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in a high vacuum environment.[22][23]

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This process ejects an electron from the molecule,

creating a positively charged molecular ion (M⁺).[24][25][26]

Fragmentation: The excess energy transferred during ionization causes the molecular ion to

break apart into smaller, charged fragments and neutral radicals.

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and

comprehensive picture of the molecular structure of 5-Methylsalicylamide. ¹H and ¹³C NMR

confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR

spectroscopy provides definitive evidence for the presence of the phenolic hydroxyl, primary

amide, and aromatic functionalities. Mass spectrometry confirms the molecular weight and

offers insights into the molecule's stability and fragmentation pathways. Together, these data

form a robust analytical package for the unambiguous identification and characterization of 5-
Methylsalicylamide in a research or drug development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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